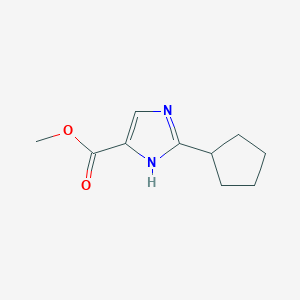

methyl 2-cyclopentyl-1H-imidazole-5-carboxylate

Overview

Description

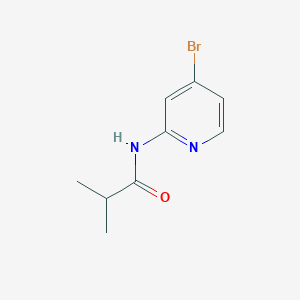

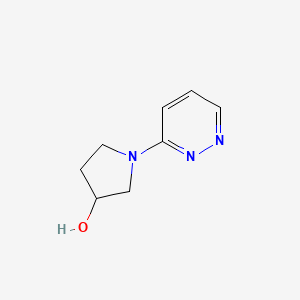

“Methyl 2-cyclopentyl-1H-imidazole-5-carboxylate” is likely a derivative of imidazole, which is a heterocyclic compound. The name suggests that it has a cyclopentyl group attached at the 2-position and a carboxylate group at the 5-position of the imidazole ring .

Molecular Structure Analysis

The molecular structure of “methyl 2-cyclopentyl-1H-imidazole-5-carboxylate” would consist of an imidazole ring, which is a five-membered ring with two nitrogen atoms, a cyclopentyl group attached at the 2-position, and a carboxylate group attached at the 5-position .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and are often used in the synthesis of other compounds .Scientific Research Applications

Synthesis Techniques and Chemical Properties

- A study detailed a regioselective synthesis process for 4,5-diaryl-1-methyl-1H-imidazoles, showing potential as highly cytotoxic agents against human tumor cell lines. This synthesis involves Pd-catalyzed direct C-5 arylation, highlighting a pathway that could be relevant for derivatives of methyl 2-cyclopentyl-1H-imidazole-5-carboxylate (Bellina et al., 2008).

- Another research focused on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leading to a crystal structure analysis, which could be relevant for understanding the structural aspects of similar compounds (Hai-qiang Wu et al., 2005).

Biological Applications and Potential Therapeutics

- The synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives was reported, demonstrating interesting behavior in NMR spectra, which may suggest applications in probing molecular environments or as novel therapeutic scaffolds (Abe et al., 2010).

- A study described the biology-oriented synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives showing significant β-glucuronidase inhibitory activity, hinting at the therapeutic potential of such derivatives in disease models where β-glucuronidase plays a role (Salar et al., 2017).

Material Science and Catalysis

- Research into N-heterocyclic carbene (NHC) catalysts, including imidazol-2-ylidenes, for efficient transesterification/acylation reactions, suggests that derivatives of methyl 2-cyclopentyl-1H-imidazole-5-carboxylate could be valuable in developing new catalytic processes (Grasa et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-cyclopentyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)8-6-11-9(12-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLMPYDYPAXCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-cyclopentyl-1H-imidazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)

![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)

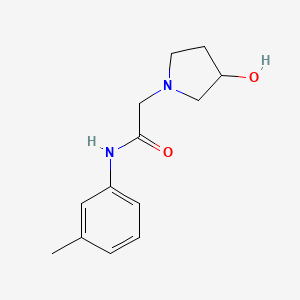

![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)